molecular formula C17H18N6O6S B077678 Nbtgr CAS No. 13153-27-0

Nbtgr

Cat. No. B077678
CAS RN: 13153-27-0
M. Wt: 434.4 g/mol
InChI Key: BRSNNJIJEZWSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NBTGR (p-Nitrobenzylthioguanosine) is a potent inhibitor of nucleoside transport . It inhibits the absorption of adenosine with a Ki of 70 nM .


Molecular Structure Analysis

NBTGR has a molecular weight of 450.1 . Its molecular formula is C17H18N6O6S . The compound has 8 hydrogen bond acceptors, 4 hydrogen bond donors, and 6 rotatable bonds . Its topological polar surface area is 217.09 .


Physical And Chemical Properties Analysis

NBTGR has a molecular weight of 450.1 . Its molecular formula is C17H18N6O6S . The compound has 8 hydrogen bond acceptors, 4 hydrogen bond donors, and 6 rotatable bonds . Its topological polar surface area is 217.09 .

Scientific Research Applications

  • Specific Scientific Field: Pharmacology
  • Summary of the Application: Nitrobenzylthioguanosine (NBTGR) is used as a potent inhibitor of nucleoside transport . It’s particularly used in studies involving Ehrlich ascites tumor cells .
  • Methods of Application or Experimental Procedures: In the research, a variety of nucleoside transport inhibitors and substrates were compared for their capacities to inhibit the zero-trans influx of [3H]uridine in Ehrlich ascites tumor cells . ATP-depleted cells accumulated [3H]uridine primarily by facilitated diffusion via both NBTGR-sensitive and NBTGR-resistant mechanisms .
  • Summary of Results or Outcomes: The study found that NBTGR-sensitive mechanism had an IC50 value of 0.53 nM with 100 microM [3H]uridine, while the NBTGR-resistant mechanism had an IC50 value of 71 microM with 100 microM [3H]uridine . This indicates that NBTGR can effectively inhibit nucleoside transport, providing valuable insights for pharmacological studies .

Safety And Hazards

When handling NBTGR, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Personnel should be evacuated to safe areas and kept away from and upwind of spill/leak .

Relevant Papers One relevant paper discusses the comparative pharmacology of the nitrobenzylthioguanosine-sensitive and -resistant nucleoside transport mechanisms of Ehrlich ascites tumor cells . Another paper cited by a supplier of NBTGR discusses its use in research .

properties

IUPAC Name

(2R,3R,4S,5R)-2-[2-amino-6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O6S/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(5-24)29-16)15(21-17)30-6-8-1-3-9(4-2-8)23(27)28/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSNNJIJEZWSBU-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017107
Record name 6-S-[(4-Nitrophenyl)methyl]-6-thioguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nbtgr

CAS RN

13153-27-0, 129970-97-4
Record name 6-(4-Nitrobenzylthio)guanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013153270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrobenzylthioguanine formycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129970974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-S-[(4-Nitrophenyl)methyl]-6-thioguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nbtgr
Reactant of Route 2
Nbtgr
Reactant of Route 3
Nbtgr
Reactant of Route 4
Nbtgr
Reactant of Route 5
Nbtgr
Reactant of Route 6
Nbtgr

Citations

For This Compound
205
Citations
JR Hammond - Journal of Pharmacology and Experimental …, 1991 - ASPET
… cells with 50 nM NBTGR allowed the selective study of inhibitor effects on NBTGR-resistant [… ), were significantly less potent as inhibitors of NBTGR-resistant influx, when compared with …
Number of citations: 42 jpet.aspetjournals.org
MM Shi, JSR Wu, CM Lee, JD Young - Biochemical and Biophysical …, 1984 - Elsevier
… PM NBTGR as … NBTGR (corrected for absorption of radioactive ligand by the filters). Specific binding was calculated as the difference in binding in the presence and absence of NBTGR. …
Number of citations: 51 www.sciencedirect.com
RP Agarwal, RE Parks Jr - Biochemical Pharmacology, 1975 - Elsevier
… 1 Effect of NBTGR on desmination of adenosine by intact human erythrocytes or … at 30 with 10 PM NBTGR. Parallel experiments with no addition of NBTGR served as controls. After 20 …
Number of citations: 59 www.sciencedirect.com
CM Tse, JD Young - Biochimica et Biophysica Acta (BBA)-Biomembranes, 1989 - Elsevier
… can be inhibited by nanomolar concentrations of NBMPR and NBTGR [1-3]. The specificity … NBTGR-sensitive uridine transport when reconstituted into proteofiposomes [7,9]. NBTGR-…
Number of citations: 6 www.sciencedirect.com
JR Hammond - Biochemical Journal, 1992 - portlandpress.com
… 1); this concentration of NBTGR has been shown to inhibit selectively all NBTGR-sensitive nuceloside uptake by Ehrlich cells [14,16]. Guanosine inhibited the total influx with a Ki of 208 /…
Number of citations: 15 portlandpress.com
CM Lee, WT Cheung - Neuroscience letters, 1985 - Elsevier
… tissues by NBTGR might increase … by NBTGR cannot be ruled out in the present study. While it is generally accepted that the action of adenosine can be terminated rapidly by an NBTGR…
Number of citations: 7 www.sciencedirect.com
CM Tse, JA Belt, SM Jarvis, AR Paterson, JS Wu… - Journal of Biological …, 1985 - ASBMB
… The reconstituted proteoliposomes exhibited nitrobenzylthioguanosine (NBTGR)-sensitive [“… unaffected by NBTGR. In contrast, cytochalasin B was a poor inhibitor of NBTGR-sensitive …
Number of citations: 68 www.jbc.org
CM Lee - Neuroscience letters, 1985 - Elsevier
… Similar calcium dependence of adenosine inhibition was observed in the presence of a potent nucleoside uptake inhibitor, nitrobenzylthioguanosine (NBTGR), suggesting that this …
Number of citations: 6 www.sciencedirect.com
DA Fincham, MW Wolowyk, JD Young - Biochimica et Biophysica Acta (BBA …, 1991 - Elsevier
… Cells were pre-incubated with NBTGR for 1 h at 10C before … of a high concentration of NBTGR (1 /~M) (Fig. 1). Fig. … example, where NBMPR and NBTGR inhibit nucleoside transport with …
Number of citations: 7 www.sciencedirect.com
SM Jarvis, JD Young - FEBS letters, 1980 - Wiley Online Library
… For competition experiments, 55 ~1 aliquots of sample were preincubated with 20 ~.cl inhibitor in the presence and absence of NBTGR for 25 min before addition of [ 3H JNBMPR. For …
Number of citations: 11 febs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.